4-(3-Chloropropyl)morpholine
Overview
Description
4-(3-Chloropropyl)morpholine is an organic compound with the molecular formula C7H14ClNO. It is a morpholine derivative where a chloropropyl group is attached to the nitrogen atom of the morpholine ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .
Scientific Research Applications
4-(3-Chloropropyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the morpholine moiety into various compounds.
Biology: Acts as an intermediate in the synthesis of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including anticancer agents like gefitinib.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
4-(3-Chloropropyl)morpholine is a hydrochloride salt of a potent inhibitor . It primarily targets the Epidermal Growth Factor (EGF) . EGF is a protein that stimulates cell growth and differentiation by binding to its receptor, EGFR .
Mode of Action
The compound inhibits EGF by having a potent inhibitory effect on EGF receptor tyrosine kinase activity . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitory effect on these enzymes by this compound results in the prevention of cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGF receptor signaling pathway . By inhibiting the EGF receptor, this compound disrupts the normal signaling pathways that lead to cell growth and proliferation .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . This is achieved by inhibiting DNA synthesis, which is crucial for cell division . This compound causes cell death through the inhibition of protein synthesis, which may be due to its ability to inhibit nucleophilic reactions that are involved in protein synthesis .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Chloropropyl)morpholine can be synthesized through the reaction of morpholine with 1-bromo-3-chloropropane. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like isopropanol at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloropropyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of N-substituted morpholine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of propylmorpholine.
Comparison with Similar Compounds
- 4-(2-Chloroethyl)morpholine
- 1-(3-Chloropropyl)-4-methylpiperazine
- 1-(2-Chloroethyl)pyrrolidine
Comparison: 4-(3-Chloropropyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 4-(2-Chloroethyl)morpholine, it has a longer alkyl chain, which can influence its solubility and interaction with biological targets. The presence of the morpholine ring in this compound also differentiates it from other similar compounds like 1-(3-Chloropropyl)-4-methylpiperazine, which has a piperazine ring instead .
Properties
IUPAC Name |
4-(3-chloropropyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAZYBLGBSMNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223769 | |
Record name | Morpholine, 4-(3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7357-67-7 | |
Record name | 4-(3-Chloropropyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7357-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chloropropyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Chloropropyl)morpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-chloropropyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-Chloro-propyl)-morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-CHLOROPROPYL)MORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82BVM8E6TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(3-Chloropropyl)morpholine often used in pharmaceutical synthesis?
A1: this compound serves as a valuable building block in synthesizing various pharmaceutical compounds. Its structure, containing a reactive chlorine atom, makes it ideal for nucleophilic substitution reactions. This allows chemists to introduce the morpholine moiety, known for its favorable pharmacokinetic properties, into drug molecules.
Q2: How does the structure of this compound contribute to the activity of compounds like the 1,6-naphthyridine derivatives described in the research?
A: In the development of Fibroblast Growth Factor Receptor-1 (FGFR) tyrosine kinase inhibitors, researchers found that incorporating a 7-morpholinylpropylamino group significantly enhanced the water solubility of 1,6-naphthyridine derivatives. This improved solubility is likely due to the presence of the morpholine ring, which can form favorable interactions with water molecules. The this compound acts as a precursor to introduce this 7-morpholinylpropylamino group via alkylation reactions. The resulting increase in water solubility is crucial for drug formulation and bioavailability, making these compounds more suitable for further development as potential anti-angiogenesis agents.
Q3: Are there analytical methods available to accurately quantify this compound, especially at trace levels in drug substances?
A: Yes, researchers have developed highly sensitive and specific analytical methods to quantify this compound, even at trace levels, within drug substances. One such method utilizes Ultra Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-TQS-micro). This approach enables the detection and quantification of this compound down to 0.01 ppm in Gefitinib drug substance. Such precise quantification is critical for ensuring the safety and efficacy of pharmaceutical products by controlling potential genotoxic impurities.
- [1] Monks A, et al. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. J Med Chem. 1999 Aug 12;42(16):3017-27.
- [2] Liu F, et al. Quinoxaline -2 (1h) - ketone compound and its preparation method and application. Chinese patent CN103309066A. 2013 Sep 18.
- [3] Gowthami K, et al. Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method.
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